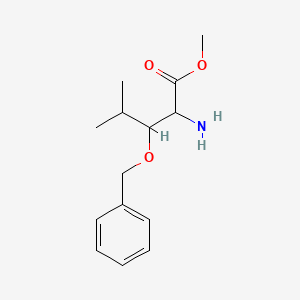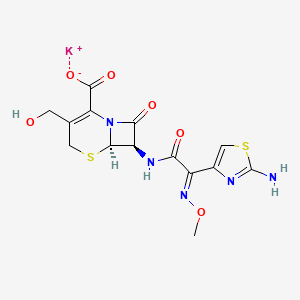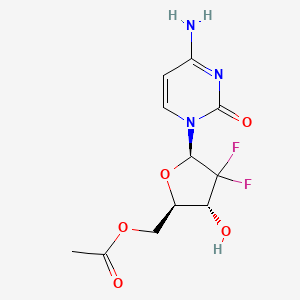
5-O-Acetyl Gemcitabine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-Acetyl Gemcitabine: is a derivative of Gemcitabine, a well-known nucleoside analog used in chemotherapy. Gemcitabine is primarily used to treat various types of cancer, including pancreatic, lung, breast, and ovarian cancers. The acetylation at the 5-O position of Gemcitabine is aimed at improving its pharmacokinetic properties and enhancing its therapeutic efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Acetyl Gemcitabine typically involves the acetylation of Gemcitabine. The process begins with the protection of the hydroxyl groups of Gemcitabine, followed by selective acetylation at the 5-O position. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out at room temperature for a specific duration to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 5-O-Acetyl Gemcitabine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate Gemcitabine.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Hydrolysis: Gemcitabine.
Oxidation: Oxidized derivatives of Gemcitabine.
Substitution: Substituted derivatives of Gemcitabine.
Aplicaciones Científicas De Investigación
Chemistry: 5-O-Acetyl Gemcitabine is used in chemical research to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of nucleoside analogs. It serves as a model compound for developing new derivatives with improved therapeutic properties.
Biology: In biological research, this compound is used to investigate its mechanism of action at the cellular level. Studies focus on its uptake, metabolism, and interaction with cellular targets.
Medicine: The compound is explored for its potential use in chemotherapy. Research aims to determine its efficacy in treating various cancers and compare it with Gemcitabine.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. It is also used in the formulation of drug delivery systems to enhance the bioavailability and stability of Gemcitabine.
Mecanismo De Acción
5-O-Acetyl Gemcitabine exerts its effects by being converted into its active form, Gemcitabine triphosphate, within the cancer cells. This active form inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. Additionally, it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. The acetylation at the 5-O position is believed to enhance the compound’s stability and cellular uptake, leading to improved therapeutic efficacy.
Comparación Con Compuestos Similares
Gemcitabine: The parent compound, widely used in chemotherapy.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Comparison:
Gemcitabine vs. 5-O-Acetyl Gemcitabine: this compound has an acetyl group at the 5-O position, which may enhance its pharmacokinetic properties compared to Gemcitabine.
Cytarabine vs. This compound: Both are nucleoside analogs, but Cytarabine lacks the acetyl group, which may affect its stability and cellular uptake.
Fludarabine vs. This compound: Fludarabine has a different structure and mechanism of action, but both are used in cancer treatment.
Propiedades
Fórmula molecular |
C11H13F2N3O5 |
|---|---|
Peso molecular |
305.23 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H13F2N3O5/c1-5(17)20-4-6-8(18)11(12,13)9(21-6)16-3-2-7(14)15-10(16)19/h2-3,6,8-9,18H,4H2,1H3,(H2,14,15,19)/t6-,8-,9-/m1/s1 |
Clave InChI |
HHTBRILJAHUJTL-FTLITQJKSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




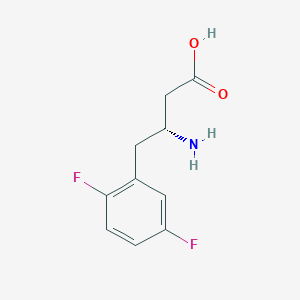
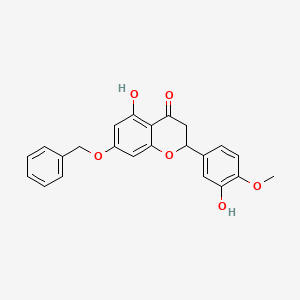
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
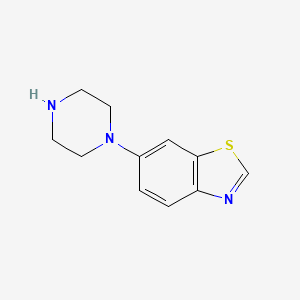
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)

